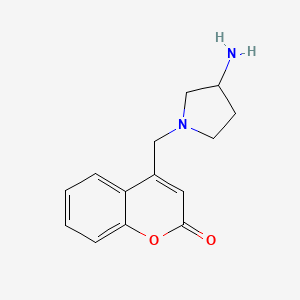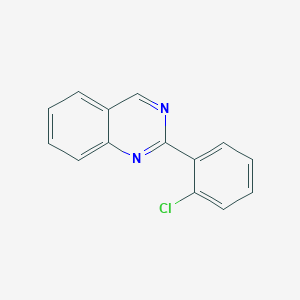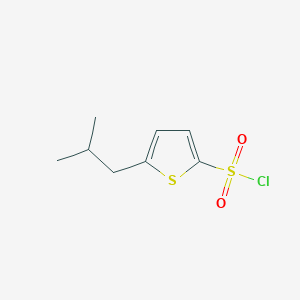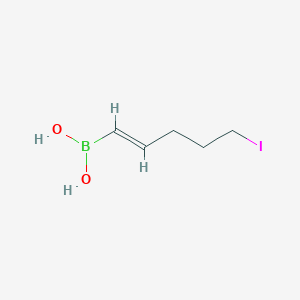
Benzyloxy-C5-PEG1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyloxy-C5-PEG1 is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in connecting two essential ligands, one for an E3 ubiquitin ligase and the other for a target protein, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyloxy-C5-PEG1 involves the reaction of benzyloxy alcohol with a polyethylene glycol derivative. The reaction typically occurs under mild conditions, using a suitable catalyst to facilitate the formation of the ether linkage. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using column chromatography to obtain high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its purity and identity .
Chemical Reactions Analysis
Types of Reactions
Benzyloxy-C5-PEG1 primarily undergoes substitution reactions, where the benzyloxy group can be replaced by other functional groups. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the benzyloxy group to a carboxylic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the benzyloxy group to a primary alcohol.
Major Products Formed
The major products formed from these reactions include substituted benzyloxy derivatives, carboxylic acids, and primary alcohols, depending on the type of reaction and reagents used .
Scientific Research Applications
Benzyloxy-C5-PEG1 is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules have shown great promise in targeted protein degradation, offering a novel approach to drug discovery and development. The compound is also used in the synthesis of various polyethylene glycol-based linkers, which are essential in the design of drug delivery systems and biomaterials .
In biology and medicine, this compound is used to study protein-protein interactions and the mechanisms of protein degradation. It has applications in cancer research, where PROTACs are being developed to target and degrade oncogenic proteins. In the industry, the compound is used in the synthesis of advanced materials and polymers with specific properties .
Mechanism of Action
Benzyloxy-C5-PEG1 functions as a linker in PROTACs, facilitating the recruitment of an E3 ubiquitin ligase to the target protein. The ligase catalyzes the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. This process involves the formation of a ternary complex between the PROTAC, the E3 ligase, and the target protein, leading to the selective degradation of the target protein .
Comparison with Similar Compounds
Benzyloxy-C5-PEG1 is unique in its ability to form stable and flexible linkers for PROTACs. Similar compounds include other polyethylene glycol-based linkers such as methoxy polyethylene glycol and carboxy polyethylene glycol. These compounds also serve as linkers in the synthesis of PROTACs but differ in their chemical structure and properties .
List of Similar Compounds
- Methoxy polyethylene glycol
- Carboxy polyethylene glycol
- Hydroxy polyethylene glycol
- Amino polyethylene glycol
This compound stands out due to its benzyloxy group, which provides additional stability and reactivity, making it a preferred choice in the synthesis of PROTACs .
Properties
Molecular Formula |
C14H22O3 |
|---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
2-(5-phenylmethoxypentoxy)ethanol |
InChI |
InChI=1S/C14H22O3/c15-9-12-16-10-5-2-6-11-17-13-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2 |
InChI Key |
YQLVMNLTOMEQNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-Bromo-7-ethoxyimidazo[1,2-a]pyridine](/img/structure/B11870858.png)


